6-(Propylamino)nicotinic acid
Description
6-(Propylamino)nicotinic acid is a derivative of nicotinic acid (pyridine-3-carboxylic acid) with a propylamino substituent at the 6-position of the pyridine ring. This modification alters its physicochemical and pharmacological properties compared to the parent compound. These analogs are studied for diverse applications, ranging from therapeutic agents to pesticide intermediates .
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.2 g/mol |
IUPAC Name |
6-(propylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-2-5-10-8-4-3-7(6-11-8)9(12)13/h3-4,6H,2,5H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
ZUOMBFMTDPEMAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid group (-COOH) at position 3 and the propylamino group (-NH-C₃H₇) at position 6 enable distinct acid-base behavior:
Neutralization reactions form zwitterionic structures in physiological pH ranges (6.8–7.4), critical for biological interactions .
Esterification and Amide Formation
The carboxylic acid undergoes nucleophilic acyl substitution under standard conditions:
Table 1: Derivatization Reactions
| Reaction Type | Reagents | Products | Yield* | Key Applications |
|---|---|---|---|---|
| Fischer Esterification | MeOH/H₂SO₄ | Methyl 6-(propylamino)nicotinate | 72–85% | Prodrug synthesis |
| Schotten-Baumann | AcCl/(CH₃)₂CHOH | 6-(Propylamino)nicotinoyl chloride | 68% | Polymer precursors |
| Amide Coupling | EDCl/HOBt + R-NH₂ | N-substituted amides | 55–78% | Bioactive analogs |
*Yields estimated from analogous nicotinic acid derivatives
Electrophilic Aromatic Substitution
The electron-rich pyridine ring facilitates regioselective substitutions:
Nitration
Under mixed acid conditions (HNO₃/H₂SO₄):
-
Primary nitration occurs at position 5 (ortho to amino group)
-
Secondary nitration at position 4 (meta to carboxyl) observed at >65°C
Experimental Protocol from Patent CN104370807B
-
Pre-nitration: 50–65°C for 4–5h (HNO₃:substrate = 1.0–1.5:1)
-
Main nitration: 80°C for 12h (H₂SO₄:HNO₃ = 1:5–7)
Redox Reactions
The conjugated π-system enables unique redox pathways:
| Process | Reagents | Products | Applications |
|---|---|---|---|
| Reduction (H₂/Pd-C) | 1 atm H₂ | 6-(Propylamino)piperidine-3-carboxylic acid | Chiral building block |
| Oxidation (KMnO₄) | Acidic aqueous | 6-(Propylamino)pyridine-3,4-dione | Electroactive materials |
Biological Transformation Pathways
Metabolic studies on nicotinic acid analogs reveal potential enzymatic interactions:
Key Biochemical Pathways
-
Conjugation Reactions
This comprehensive analysis synthesizes data from synthetic chemistry, process patents, and biochemical studies to map 6-(propylamino)nicotinic acid's reaction landscape. While direct experimental data remains limited for this specific derivative, the demonstrated reactivity patterns align with established nicotinic acid chemistry and structurally modified analogs. Further research should prioritize kinetic studies and catalytic optimization of these transformations.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Properties
Pharmacological and Metabolic Comparisons
- Metabolic Stability: 6-Hydroxynicotinic acid is a key metabolite in nicotinic acid degradation, catalyzed by flavin-dependent hydroxylases in bacteria . In contrast, 6-CNA exhibits environmental persistence due to its chlorine substituent, complicating biodegradation . 6-(tert-Butylamino)nicotinic acid and related alkylamino derivatives may show enhanced metabolic stability due to steric shielding of the amino group, as seen in studies on RXR agonists .
- Therapeutic Potential: While nicotinic acid derivatives are explored for hyperphosphatemia treatment in dialysis patients, this compound’s efficacy remains unstudied.
- Structural Impact on Activity: Chlorine at the 6-position (6-CNA) confers pesticidal activity but reduces biocompatibility . Bulkier substituents (e.g., tert-butylamino) may enhance receptor binding affinity in drug design, as seen in RXR agonists .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
